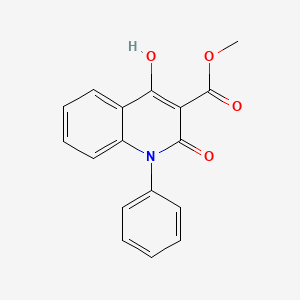
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate” is a compound that belongs to the class of 2-oxo-1,2-dihydroquinoline-3-carboxylates . These compounds are known for their potential biological activities and are often used in the synthesis of various biologically active structures .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . For instance, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesis process involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester .Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by means of elemental analysis, 1 H NMR, 13 C NMR, LC/MS and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group is often observed .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This leads to the formation of heterocyclic enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, the melting point, yield, and NMR data can be obtained .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid , especially those containing a fluorine atom, exhibit potent antibacterial properties. These compounds are akin to commonly used quinolones. The sulfur atom in the 2-position of the quinoline moiety contributes to their enhanced antibacterial efficacy .
Drug Research and Development
The interesting pharmaceutical and biological activities associated with 4-hydroxy-2-quinolones make them valuable in drug research. Researchers have explored synthetic analogs and heteroannelated derivatives of this class of compounds. These efforts aim to uncover novel drug candidates with unique biological activities .
Heterocyclic Synthesis
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate plays a role in the synthesis of related heterocycles. These include four-membered to seven-membered ring systems. The compound’s synthetic approaches contribute to the development of diverse heterocyclic structures with potential applications in medicinal chemistry .
Potential Antimalarial Agents
Quinolones, the parent heterocycle of 4-hydroxy-2-quinolones, have been used as antimalarial agents. For instance, quinine and its derivatives have been employed to treat nocturnal leg cramps and arthritis. Although not directly related to our compound, understanding the broader context of quinolones sheds light on their significance in drug development .
Other Biological Activities
While specific studies on Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate are limited, it’s worth noting that quinolones, in general, exhibit diverse biological effects. Some naturally occurring quinolines have been isolated from plant sources, and bacterial species also produce quinolone compounds. Further research may uncover additional applications for our compound .
Wirkmechanismus
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities .
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones can play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Pharmacokinetics
Some compounds in the 4-hydroxy-2-quinolones class have shown acceptable pharmacokinetic profiles in in vivo experiments .
Result of Action
It is known that 4-hydroxy-2-quinolones have unique biological activities .
Action Environment
It is known that the reaction process of similar compounds can be completed at reflux for 4 hours in methanol with the presence of sodium methanolate .
Zukünftige Richtungen
The future directions in the research of these compounds could involve the development of new biologically active structures . For instance, they could be used in the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . Further ex vivo and in vivo models could also be established to evaluate the safety of these compounds .
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)14-15(19)12-9-5-6-10-13(12)18(16(14)20)11-7-3-2-4-8-11/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBULOZGQDCZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

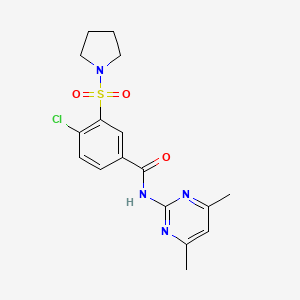


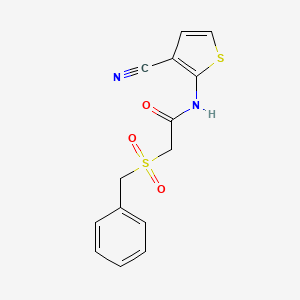
![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2575873.png)
![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)
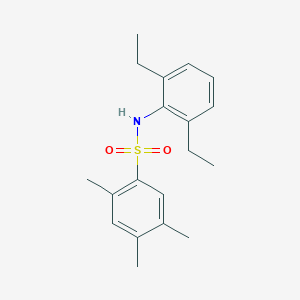
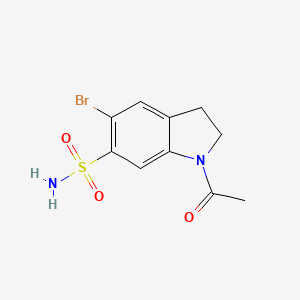

![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)
